N,N'-[5-(1H-benzimidazol-2-yl)benzene-1,3-diyl]dicyclohexanecarboxamide
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Overview
Description
N-[3-(1H-1,3-BENZODIAZOL-2-YL)-5-CYCLOHEXANEAMIDOPHENYL]CYCLOHEXANECARBOXAMIDE is a complex organic compound that features a benzodiazole moiety. Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-1,3-BENZODIAZOL-2-YL)-5-CYCLOHEXANEAMIDOPHENYL]CYCLOHEXANECARBOXAMIDE typically involves the following steps:
Formation of Benzodiazole Core: The benzodiazole core can be synthesized by reacting o-phenylenediamine with a suitable aldehyde under acidic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for yield and purity. This could include continuous flow reactors and automated synthesis platforms to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodiazole moiety.
Reduction: Reduction reactions can be performed on the amide groups to yield corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under various conditions.
Major Products
Oxidation: Oxidized derivatives of the benzodiazole moiety.
Reduction: Amines derived from the reduction of amide groups.
Substitution: Substituted benzodiazole derivatives depending on the reagents used.
Scientific Research Applications
N-[3-(1H-1,3-BENZODIAZOL-2-YL)-5-CYCLOHEXANEAMIDOPHENYL]CYCLOHEXANECARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[3-(1H-1,3-BENZODIAZOL-2-YL)-5-CYCLOHEXANEAMIDOPHENYL]CYCLOHEXANECARBOXAMIDE involves its interaction with specific molecular targets:
Molecular Targets: It may target enzymes or receptors involved in disease pathways.
Pathways Involved: The compound can modulate signaling pathways, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
- N-(1H-1,3-Benzodiazol-2-ylmethyl)butanamide
- N-(1H-1,3-benzodiazol-2-yl)benzenesulfonamide
- N-(4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl)butanamide
Uniqueness
N-[3-(1H-1,3-BENZODIAZOL-2-YL)-5-CYCLOHEXANEAMIDOPHENYL]CYCLOHEXANECARBOXAMIDE is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity compared to other benzodiazole derivatives .
Properties
Molecular Formula |
C27H32N4O2 |
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Molecular Weight |
444.6 g/mol |
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)-5-(cyclohexanecarbonylamino)phenyl]cyclohexanecarboxamide |
InChI |
InChI=1S/C27H32N4O2/c32-26(18-9-3-1-4-10-18)28-21-15-20(25-30-23-13-7-8-14-24(23)31-25)16-22(17-21)29-27(33)19-11-5-2-6-12-19/h7-8,13-19H,1-6,9-12H2,(H,28,32)(H,29,33)(H,30,31) |
InChI Key |
YLVKVKKQPRHGGP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=CC(=CC(=C2)C3=NC4=CC=CC=C4N3)NC(=O)C5CCCCC5 |
Origin of Product |
United States |
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